molecular formula C10H13ClFNO2S B14904600 n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine

n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine

Cat. No.: B14904600
M. Wt: 265.73 g/mol
InChI Key: UNDRBODYYKQSBI-UHFFFAOYSA-N
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Description

n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine: is a synthetic organic compound that features a benzyl group substituted with chlorine and fluorine, an ethanamine backbone, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, can be synthesized through the chlorination and fluorination of benzyl chloride.

    Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with ethan-1-amine to form the benzylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or to reduce the benzyl group.

    Substitution: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor or intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

n-(2-Chloro-6-fluorobenzyl)-2-(methylsulfonyl)ethan-1-amine: can be compared with other benzylamine derivatives and sulfonyl-containing compounds:

    Similar Compounds: Benzylamine, 2-chlorobenzylamine, 6-fluorobenzylamine, methylsulfonylmethane.

    Uniqueness: The presence of both chlorine and fluorine on the benzyl ring, along with the methylsulfonyl group, may confer unique chemical and biological properties, such as increased reactivity or specific binding interactions.

Properties

Molecular Formula

C10H13ClFNO2S

Molecular Weight

265.73 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-methylsulfonylethanamine

InChI

InChI=1S/C10H13ClFNO2S/c1-16(14,15)6-5-13-7-8-9(11)3-2-4-10(8)12/h2-4,13H,5-7H2,1H3

InChI Key

UNDRBODYYKQSBI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNCC1=C(C=CC=C1Cl)F

Origin of Product

United States

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